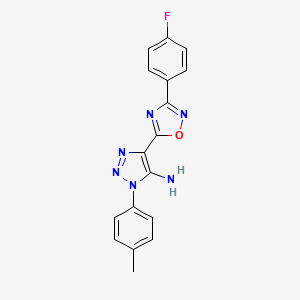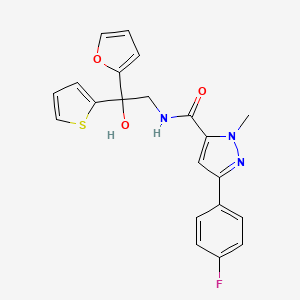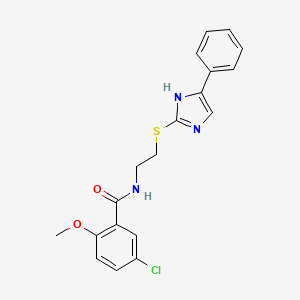
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and triazole rings, as well as the fluorophenyl and p-tolyl groups. These groups could potentially participate in various intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole and triazole rings, as well as the fluorophenyl and p-tolyl groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility and permeability .科学的研究の応用
Antimicrobial Activities
Compounds similar to 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine have been synthesized and found to have promising antimicrobial properties. These compounds, including various 1,2,4-triazole derivatives, have shown efficacy against a range of bacterial and fungal strains. The synthesized compounds have been characterized through techniques such as NMR, IR, and mass spectroscopy to confirm their structures and screened for antimicrobial activities (Kaneria et al., 2016; Hacer Bayrak et al., 2009; H. Bektaş et al., 2007).
Energetic Materials
1,2,4-triazole and 1,2,4-oxadiazole derivatives, similar in structure to the specified compound, have been synthesized and explored for their potential as energetic materials. Studies reveal that these compounds exhibit high heats of detonation and good thermal stability, making them suitable for applications in energetic materials (Yu Cao et al., 2020).
Palladium(II) Complex Catalysis
Derivatives of 1,2,4-triazole have been synthesized and used as ligands in palladium(II) complexes. These complexes have demonstrated high turnover numbers in catalysis for C-C cross-coupling reactions in aqueous media, highlighting their potential in green chemistry applications (N. A. Bumagin et al., 2018).
Anticancer Properties
Compounds structurally related to 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (T. Yakantham et al., 2019; Serap Başoğlu et al., 2013).
Synthesis and Characterization of Novel Compounds
The compound has been utilized as a precursor or a structural component in the synthesis of various novel compounds. These newly synthesized compounds have been thoroughly characterized and studied for their structural properties and potential applications in various fields, including their use as energetic materials and catalysts (Wenli Cao et al., 2021; Jeff Shen et al., 2015).
将来の方向性
特性
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-2-8-13(9-3-10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-4-6-12(18)7-5-11/h2-9H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAPUBHUDQRPPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)


![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2365092.png)



